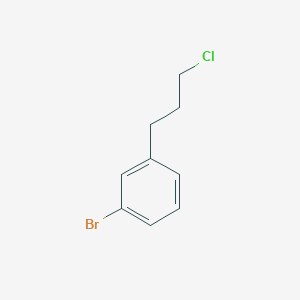

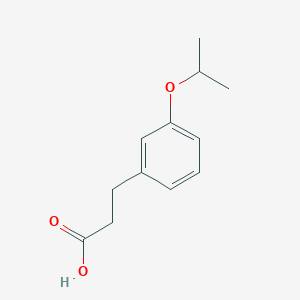

![molecular formula C7H6ClN3 B3078955 7-氯-1-甲基-1H-吡唑并[4,3-B]吡啶 CAS No. 1057672-72-6](/img/structure/B3078955.png)

7-氯-1-甲基-1H-吡唑并[4,3-B]吡啶

描述

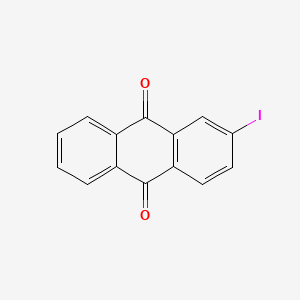

“7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine” is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which are known to present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been widely studied. The synthetic strategies and approaches to these compounds have been reported in numerous references .

科学研究应用

Synthesis Methods

The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves various strategies. Researchers have employed both preformed pyrazoles or pyridines as starting materials. Notably, the first monosubstituted compound in this class was synthesized by Ortoleva in 1908, while Bulow later developed N-phenyl-3-methyl substituted derivatives. These structures have attracted medicinal chemists due to their resemblance to purine bases like adenine and guanine .

Biological Activity

7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibits intriguing biological properties. Researchers have explored its potential as:

- Anticancer Agents : Some derivatives have shown promising anticancer activity, with IC50 values comparable to established drugs like sorafenib .

Molecular Docking Studies

Computational studies, such as molecular docking, have provided insights into the binding interactions between 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives and specific protein targets. These investigations help predict their potential efficacy and guide further experimental work .

Patent Landscape

The extensive patent literature reflects the interest in these compounds. Over 2400 patents cover various aspects of their synthesis, biological activity, and potential applications .

安全和危害

作用机制

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which the compound belongs, have been extensively studied . They have been found to have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with enzymes and receptors that recognize these bases.

Mode of Action

Given the structural similarity to adenine and guanine, it is plausible that this compound could interact with its targets in a similar manner as these purine bases .

Biochemical Pathways

Considering the structural similarity to adenine and guanine , it is possible that this compound could influence pathways where these purine bases play a crucial role.

Result of Action

Given its structural similarity to adenine and guanine , it could potentially influence cellular processes where these purine bases are involved.

属性

IUPAC Name |

7-chloro-1-methylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJVIKFHOEOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)